Ethyl (2S)-2-amino-3-(dimethylamino)propanoate
Description
Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is a chiral amino acid ester characterized by a dimethylamino (-N(CH₃)₂) substituent at the β-position of its propanoate backbone. The (2S) configuration confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications. Its structure combines a basic dimethylamino group with an ester moiety, enabling diverse reactivity, including participation in cyclization reactions and serving as a precursor for heterocyclic compounds .
The dimethylamino group enhances solubility in polar solvents and influences electronic properties via its electron-donating nature, which can modulate reaction kinetics and product selectivity. This compound is synthetically accessible through methods involving amino acid esterification and subsequent functionalization, as seen in analogous systems .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(dimethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJVXUQLDSSQQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-3-(dimethylamino)propanoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of ethyl (2S)-2-amino-3-(dimethylamino)propanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Ethyl (2S)-2-amino-3-(dimethylamino)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Drug Delivery Systems
Amphiphilic Copolymers:
Recent studies have highlighted the role of amphiphilic copolymers in enhancing drug delivery systems. Ethyl (2S)-2-amino-3-(dimethylamino)propanoate can be incorporated into these copolymers to form self-assembling nanoparticulate systems, such as micelles and polymersomes. These systems improve the solubility and bioavailability of hydrophobic drugs, enabling targeted delivery and controlled release mechanisms .
Skin Penetration Enhancers:
The compound has been identified as a potential skin penetration enhancer when formulated in topical drug delivery systems. It aids in increasing the flux of drugs across the skin barrier without causing irritation or compromising the stability of active pharmaceutical ingredients. This is particularly useful for formulations requiring effective transdermal delivery .
Medicinal Chemistry
Anticancer Applications:
In medicinal chemistry, this compound has been investigated for its role in formulating anticancer therapies. It can be utilized to encapsulate various chemotherapeutic agents within polymeric micelles or vesicles, enhancing their therapeutic efficacy while reducing peripheral toxicity. Studies have shown improved tumor reduction rates when these formulations are administered compared to free drug solutions .
Synthesis of Bioactive Compounds:
The compound serves as a building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties, making it a valuable asset in drug discovery processes .
Biochemical Tools
Research Applications:
this compound is also employed in biochemical research as a tool for studying cellular processes. Its ability to modify biological membranes and influence cellular uptake makes it useful in experiments aimed at understanding drug-cell interactions .
Case Studies
Mechanism of Action
The mechanism by which ethyl (2S)-2-amino-3-(dimethylamino)propanoate exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Dimethylamino vs. Cyano/Ethoxycarbonyl Groups
- Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)amino-3-Diethylaminopropenamide (): Structure: Features a cyano-ethoxycarbonyl ethenyl group and diethylamino substituent. Reactivity: The electron-withdrawing cyano group stabilizes enamine intermediates, facilitating cyclization to form pyridones, thiazoles, and benzopyranones . Applications: Used as a protected amino group in heterocyclic synthesis for drug discovery . This difference may shift preference toward nucleophilic addition rather than cyclocondensation .
Dimethylamino vs. Aromatic Substituents
- Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate (): Structure: Contains a 4-fluorophenyl group instead of dimethylamino. Properties: The fluorophenyl group introduces lipophilicity and metabolic stability, making it favorable in CNS-targeting pharmaceuticals. Comparison: The dimethylamino group’s basicity may enhance water solubility compared to the fluorophenyl derivative, which prioritizes blood-brain barrier penetration .
- Ethyl (2S)-2-Amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine Ethyl Ester, ): Structure: Features a phenolic -OH group. Applications: Used in peptide synthesis and as a tyrosine precursor. Comparison: The phenolic -OH group enables hydrogen bonding, whereas the dimethylamino group offers stronger basicity (pKa ~10–11 vs. ~9.5 for phenol). This affects solubility and interaction with biological targets .
Spectroscopic and Structural Insights
- NMR Spectroscopy: Ethyl (2S)-2-amino-3-(dimethylamino)propanoate: Expected ¹H NMR signals include a triplet for the ethyl ester (δ ~1.2–1.4 ppm), a singlet for dimethylamino protons (δ ~2.2–2.5 ppm), and a doublet for the α-proton (δ ~3.8–4.2 ppm). Ethyl 2-cyano-2-ethoxycarbonylethenyl derivatives (): Show distinct vinyl proton resonances (δ ~6.5–7.5 ppm) and coupling constants (J = 10–15 Hz) indicative of E/Z isomerism .
- Crystallography: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), whereas dimethylamino substituents may enforce different steric constraints .
Biological Activity
Ethyl (2S)-2-amino-3-(dimethylamino)propanoate, commonly referred to as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to amino acids and exhibits various pharmacological properties that are relevant in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 160.22 g/mol
- IUPAC Name : this compound
The presence of the dimethylamino group contributes to its basicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Studies suggest that compounds with similar structures may act as:
- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors : Research indicates that certain derivatives can inhibit nNOS, which is crucial for regulating neurotransmission and vascular functions . The inhibition of nNOS has implications for neuroprotective strategies in conditions such as stroke or neurodegenerative diseases.
- Antimicrobial Activity : Some studies have shown that derivatives of amino acids exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria . This suggests a potential application in developing new antibiotics.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs, showcasing their potency against various biological targets.
| Activity Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| nNOS Inhibition | Human nNOS | 19 nM | |
| Antimicrobial | E. coli | 16 μg/mL | |
| Antiplasmodial | Plasmodium falciparum | 32 μg/mL |
Case Studies
- Neuroprotection : A study exploring the effects of nNOS inhibitors demonstrated that this compound analogs could significantly reduce neuronal damage in animal models subjected to ischemic conditions. The results indicated a protective effect on neuronal cells, potentially through the modulation of nitric oxide levels .
- Antimicrobial Efficacy : In vitro studies evaluated the antimicrobial activity of several derivatives against Chlamydia trachomatis and other bacteria. The findings revealed that these compounds had selective toxicity towards bacterial cells while maintaining low cytotoxicity towards human cells, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
